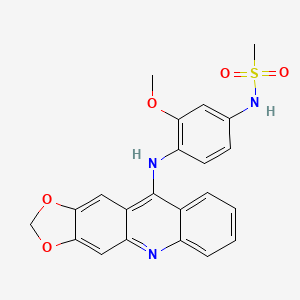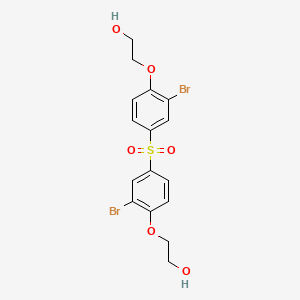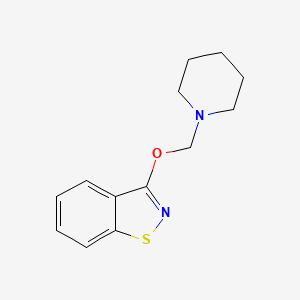
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, nitro, and trichlorophenyl groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide typically involves multiple steps:
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Amidation: The final step involves the formation of the benzamide by reacting the chlorinated nitrobenzene with 2,4,5-trichloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Hydrolysis Conditions: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 4-Amino-3-chloro-N-(2,4,5-trichlorophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-Chloro-3-nitrobenzoic acid and 2,4,5-trichloroaniline.
科学的研究の応用
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro groups may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
類似化合物との比較
Similar Compounds
4-Methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide: Similar structure but with a methyl group instead of a chloro group.
3-Nitro-N-(2,4,5-trichlorophenyl)benzamide: Lacks the chloro group at the 4-position.
4-Chloro-3-nitro-5-sulfamoylbenzoic acid: Contains a sulfamoyl group instead of the amide group.
Uniqueness
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of multiple chloro groups enhances its reactivity and potential for substitution reactions, while the nitro group contributes to its biological activity.
特性
CAS番号 |
83487-98-3 |
|---|---|
分子式 |
C13H6Cl4N2O3 |
分子量 |
380.0 g/mol |
IUPAC名 |
4-chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide |
InChI |
InChI=1S/C13H6Cl4N2O3/c14-7-2-1-6(3-12(7)19(21)22)13(20)18-11-5-9(16)8(15)4-10(11)17/h1-5H,(H,18,20) |
InChIキー |
CMOOHRSXPUWGIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)
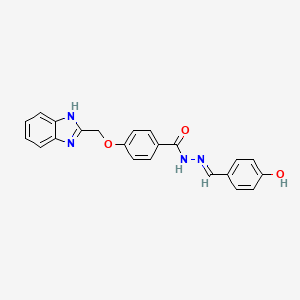
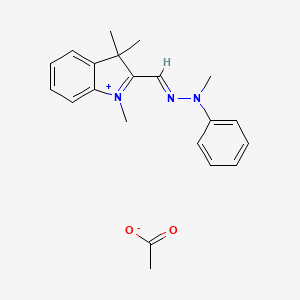
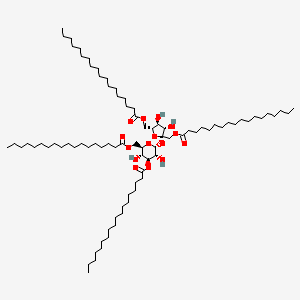


![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)
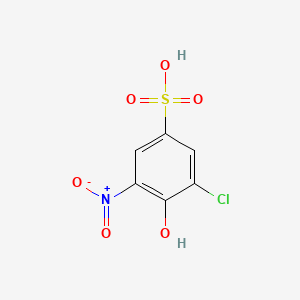
![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)
